molecular formula C21H20N2O4S3 B3309459 4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide CAS No. 941967-87-9

4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide

Cat. No.: B3309459
CAS No.: 941967-87-9
M. Wt: 460.6 g/mol
InChI Key: QXZGSVPKNCAYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide is a complex organic compound that features a thiazole ring, a chromene moiety, and a sulfonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on thiazole derivatives have shown that these compounds can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide at different dosages in animal models have not been reported yet. Thiazole derivatives have been studied in animal models, and their effects can vary with dosage .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide typically involves multiple steps, starting with the preparation of the thiazole ring and the chromene moiety. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The chromene moiety can be prepared via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

The final step involves the coupling of the thiazole and chromene intermediates with 4-methoxybenzenesulfonyl chloride under basic conditions to form the desired compound. The reaction conditions typically include the use of a base such as triethylamine or pyridine, and the reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitution can be facilitated by bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide is unique due to its combination of a thiazole ring, chromene moiety, and sulfonyl group. This unique structure may confer distinct biological activities and therapeutic potential compared to other thiazole-containing compounds.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S3/c1-27-14-8-10-15(11-9-14)30(25,26)12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)28-13-18(20)29-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZGSVPKNCAYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
Reactant of Route 2
Reactant of Route 2
4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
Reactant of Route 4
Reactant of Route 4
4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
Reactant of Route 5
4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
Reactant of Route 6
Reactant of Route 6
4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.